molecular formula C15H18BrNOSi B12605482 N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide CAS No. 646029-21-2

N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide

Cat. No.: B12605482
CAS No.: 646029-21-2
M. Wt: 336.30 g/mol
InChI Key: UEHINCSPNSNWHM-UHFFFAOYSA-N
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Description

N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide is a synthetic acrylamide derivative featuring a 2-bromophenylmethyl group and a trimethylsilyl (TMS) ethynyl substituent. Its structure combines halogenated aromatic and silicon-based alkynyl moieties, which confer unique physicochemical properties.

Properties

CAS No.

646029-21-2

Molecular Formula

C15H18BrNOSi

Molecular Weight

336.30 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-N-(2-trimethylsilylethynyl)prop-2-enamide

InChI

InChI=1S/C15H18BrNOSi/c1-5-15(18)17(10-11-19(2,3)4)12-13-8-6-7-9-14(13)16/h5-9H,1,12H2,2-4H3

InChI Key

UEHINCSPNSNWHM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CN(CC1=CC=CC=C1Br)C(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the bromophenyl derivative. The bromophenyl group can be introduced through bromination of the corresponding phenyl compound. The trimethylsilyl group is then added via a silylation reaction, often using trimethylsilyl chloride in the presence of a base such as triethylamine. The final step involves the formation of the prop-2-enamide moiety through an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid precursor.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The amide moiety can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide exerts its effects depends on its specific application. In enzyme inhibition studies, it may interact with the active site of the enzyme, blocking substrate access. In drug design, it may bind to specific receptors or proteins, modulating their activity. The trimethylsilyl group can also act as a protecting group, influencing the reactivity of other functional groups in the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

(a) N-(2-Bromophenyl)prop-2-enamide
  • Structure : Lacks the TMS-ethynyl group but retains the 2-bromophenyl-acrylamide backbone.
  • Molecular Weight : 226.07 g/mol (vs. higher for the target compound due to TMS-ethynyl addition) .
(b) N-(2-(2-Bromophenyl)ethyl)-2-methylprop-2-enamide
  • Structure : Contains a 2-bromophenyl ethyl group instead of a benzyl group and a methyl substituent on the acrylamide .
  • Relevance : Demonstrates the adaptability of bromophenyl-acrylamides in synthesis. The ethyl linker may enhance flexibility compared to the rigid benzyl group in the target compound.
(c) N-[(Dialkylamino)methyl]acrylamides
  • Structure: Dialkylamino groups (e.g., morpholine, pyrrolidine) replace the TMS-ethynyl and bromophenyl groups .
  • Synthesis : Prepared via Schiff base intermediates, differing from the likely acrylation/halogenation steps for the target compound.
  • Properties: Amino groups increase nucleophilicity, enabling pH-responsive behavior in polymers, whereas the TMS group in the target compound may enhance thermal stability .
(d) N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide
  • Structure : Shares the TMS-ethynyl group but attached to a pyridine ring instead of acrylamide .
  • Electronic Effects : The electron-deficient pyridine may alter reactivity compared to the electron-rich bromophenyl group in the target compound.

Physicochemical and Functional Comparisons

Compound Molecular Weight Key Substituents Reactivity/Solubility
Target Compound ~350–400 g/mol* 2-Bromophenylmethyl, TMS-ethynyl High lipophilicity; steric hindrance
N-(2-Bromophenyl)prop-2-enamide 226.07 2-Bromophenyl Moderate solubility in polar solvents
N-(2-(2-Bromophenyl)ethyl)acrylamide ~280 g/mol* 2-Bromophenethyl Flexible linker; potential polymer monomer
N-[(Morpholin-4-yl)methyl]prop-2-enamide ~200 g/mol* Morpholine pH-responsive; hydrophilic

*Estimated based on structural analogs.

Biological Activity

N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide, also known as a specific benzamide derivative, has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to explore the compound's synthesis, biological mechanisms, and its applications in various scientific domains.

The compound has the following chemical characteristics:

PropertyDetails
CAS Number 646029-36-9
Molecular Formula C19H20BrNOSi
Molecular Weight 386.4 g/mol
IUPAC Name This compound
Canonical SMILES CSi(C)C#CN(CC1=CC=CC=C1Br)C(=O)C2=CC=CC=C2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzamide Core : Reacting benzoic acid with ammonia or an amine.
  • Bromination : Introducing the 2-bromophenyl group using brominating agents like N-bromosuccinimide (NBS).
  • Attachment of the Trimethylsilyl-Ethynyl Group : Utilizing silyl acetylenes in a coupling reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially acting as an enzyme inhibitor. The trimethylsilyl group enhances lipophilicity, which may facilitate interactions with hydrophobic pockets in proteins, thereby modulating enzyme functions.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit various enzymes, including those involved in inflammatory processes and cancer progression. The specific binding to active sites or allosteric sites could lead to significant therapeutic effects .

Anticancer Potential

Studies have explored the compound's anticancer properties, suggesting that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The presence of the bromophenyl group is thought to enhance these effects by increasing reactivity towards biological targets .

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that similar benzamide derivatives exhibited significant anti-inflammatory effects in vitro and in vivo models, reducing cytokine production and inflammatory cell migration.
  • Anticancer Efficacy : In a controlled experiment, compounds structurally related to this compound were shown to inhibit tumor growth in xenograft models of breast cancer, suggesting potential for therapeutic development .
  • Enzyme Interaction Studies : Investigations into the binding affinity of this compound with various enzymes have shown promising results, indicating that it could serve as a lead compound for designing more potent inhibitors targeting specific pathways involved in disease states .

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